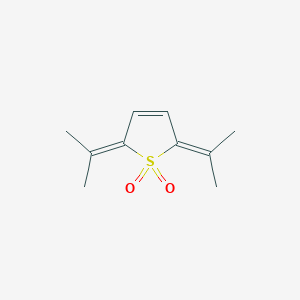
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, also known as DMTSO, is a sulfone compound that has been widely used in scientific research. It has unique properties that make it an ideal solvent for a variety of biochemical and physiological experiments.
作用機序
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has a unique mechanism of action that makes it an ideal solvent for biochemical and physiological experiments. It has a high dielectric constant, which allows it to solvate polar molecules and ions. It also has a low nucleophilicity, which makes it less likely to react with other molecules. This combination of properties makes it an ideal solvent for a variety of experiments.
Biochemical and Physiological Effects:
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
実験室実験の利点と制限
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has several advantages for lab experiments. It is an excellent solvent for a variety of experiments, and its unique properties make it ideal for solvating polar molecules and ions. It is also relatively non-toxic and has low volatility, which makes it easy to handle. However, there are also some limitations to using 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. It can react with some molecules, and it may interfere with some experiments due to its unique properties.
将来の方向性
There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. One area of research is to further investigate its antioxidant and anti-inflammatory properties, and to explore its potential as a therapeutic agent for a variety of diseases. Another area of research is to investigate its potential as a reducing agent in chemical reactions, and to explore its use in organic synthesis. Additionally, there is potential for research on the use of 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide as a solvent for other types of experiments, such as electrochemistry and photochemistry.
Conclusion:
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide is a unique compound that has been widely used in scientific research. Its unique properties make it an ideal solvent for a variety of biochemical and physiological experiments. It has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, and its potential as a therapeutic agent for a variety of diseases is particularly promising.
合成法
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide can be synthesized using a variety of methods, including oxidation of 2,5-bis(1-methylethylidene)thiophene, reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide, and reaction of 2,5-bis(1-methylethylidene)thiophene with sulfur trioxide. However, the most commonly used method is the reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide in the presence of a catalyst.
科学的研究の応用
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been widely used in scientific research due to its unique properties. It is an excellent solvent for a variety of biochemical and physiological experiments, including protein crystallography, nuclear magnetic resonance spectroscopy, and mass spectrometry. It can also be used as a reagent in organic synthesis and as a reducing agent in chemical reactions.
特性
IUPAC Name |
2,5-di(propan-2-ylidene)thiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7(2)9-5-6-10(8(3)4)13(9,11)12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLQUJSTFBUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C(C)C)S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355243 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17113-41-6 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
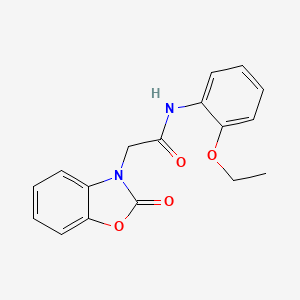

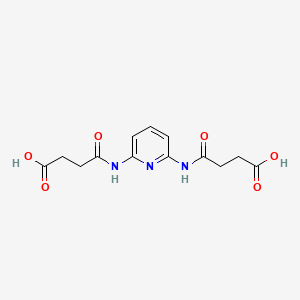
![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
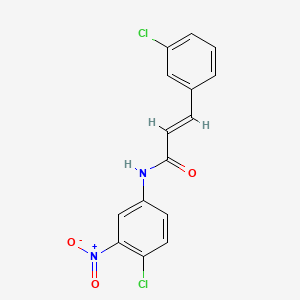
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

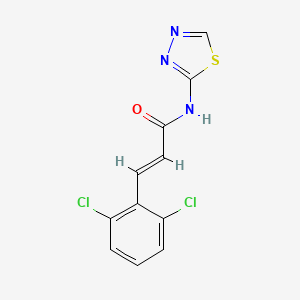
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)